molecular formula C8H6ClFO2 B6239859 2-chloro-6-fluoro-4-methylbenzoic acid CAS No. 1427373-49-6

2-chloro-6-fluoro-4-methylbenzoic acid

Cat. No.: B6239859
CAS No.: 1427373-49-6
M. Wt: 188.6
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Description

2-Chloro-6-fluoro-4-methylbenzoic acid ( 1427373-49-6 ) is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a solid benzoic acid derivative featuring chloro, fluoro, and methyl functional groups on its aromatic ring, which classifies it as a versatile building block in organic synthesis . This multi-substituted benzene structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of active compounds where the benzoic acid core is a common pharmacophore. The specific positioning of its substituents allows researchers to fine-tune the molecule's electronic properties, lipophilicity, and steric profile, which can be critical in drug discovery for optimizing target binding and metabolic stability . It is primarily used in chemical synthesis as a precursor for the preparation of more complex molecules, including potential agrochemicals and materials science applications. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1427373-49-6

Molecular Formula

C8H6ClFO2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Regioselective Synthesis Strategies

Regioselective synthesis aims to introduce functional groups at specific positions on the aromatic ring. For a polysubstituted benzene (B151609) derivative like 2-chloro-6-fluoro-4-methylbenzoic acid, the interplay between the directing effects of existing substituents is paramount.

Direct halogenation is a fundamental transformation in aromatic chemistry. In the context of synthesizing the target molecule, this would involve the selective chlorination of a fluorinated and methylated benzoic acid precursor. The success of this approach hinges on the directing effects of the substituents already present on the ring.

The methyl group (-CH₃) is an activating, ortho, para-directing group, while the fluorine (-F) and chlorine (-Cl) atoms are deactivating, yet also ortho, para-directing. The carboxyl group (-COOH) is a deactivating, meta-directing group. When multiple groups are present, the most activating group typically governs the position of electrophilic substitution. quora.comlibretexts.org

For a precursor like 2-fluoro-4-methylbenzoic acid, direct chlorination would be challenging. The '4-methyl' group directs to the 3- and 5-positions, while the '2-fluoro' group directs to the 3- and 5-positions. The '1-carboxyl' group directs to the 5-position. All groups direct away from the desired 6-position. Therefore, direct halogenation is often less feasible for this specific substitution pattern compared to building the molecule from a precursor that already has the halogens in the correct orientation. The reaction for electrophilic chlorination of an aromatic ring typically requires a catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.org

An alternative regioselective strategy involves introducing the carboxylic acid group onto an aromatic ring that already contains the desired chloro, fluoro, and methyl substituents, such as 1-chloro-3-fluoro-5-methylbenzene.

A classic method for this transformation is the Grignard reaction. The aryl halide is first converted to a Grignard reagent using magnesium metal, which is then reacted with carbon dioxide, followed by an acidic workup to yield the carboxylic acid. A more modern approach involves lithiation at low temperatures using an organolithium reagent like n-butyllithium, followed by quenching with solid carbon dioxide. guidechem.com

Recent advancements have led to methods for the direct carboxylation of arenes. One such method employs a combination of a Lewis acid, like aluminum bromide (AlBr₃), and a silyl (B83357) chloride (e.g., Ph₃SiCl) under CO₂ pressure. acs.org This system activates the carbon dioxide, facilitating its electrophilic attack on the aromatic ring. acs.org While haloarenes like chlorobenzene (B131634) and fluorobenzene (B45895) are generally resistant to these specific conditions, this method is highly effective for alkylbenzenes, suggesting that a substrate like 1-chloro-3-fluoro-5-methylbenzene could potentially be carboxylated, although regioselectivity would need to be carefully controlled. acs.org

Table 1: Comparison of Carboxylation Methods

MethodKey ReagentsGeneral MechanismKey Considerations
Grignard/OrganolithiumMg or n-BuLi; CO₂; H₃O⁺Nucleophilic attack of organometallic reagent on CO₂Requires formation of an organometallic intermediate; sensitive to moisture. guidechem.com
Lewis Acid-MediatedAlBr₃, R₃SiCl; CO₂Lewis acid activation of CO₂ for electrophilic aromatic substitutionEffective for alkylbenzenes; regioselectivity is a key challenge. acs.org

Introducing a methyl group onto a pre-existing 2-chloro-6-fluorobenzoic acid scaffold represents another potential synthetic route. The most common method for this is the Friedel-Crafts alkylation, which involves an alkyl halide and a Lewis acid catalyst. However, this reaction is generally incompatible with strongly deactivated rings, such as those bearing carboxyl and multiple halogen substituents. The deactivating nature of the existing groups on 2-chloro-6-fluorobenzoic acid would make a direct Friedel-Crafts methylation highly challenging.

Multi-Step Synthesis Pathways from Precursors

Multi-step syntheses often provide greater control over regiochemistry by building the molecule sequentially.

A highly effective and common strategy for forming aromatic carboxylic acids is the oxidation of a corresponding methyl-substituted precursor. In this case, 2-chloro-6-fluoro-4-methyltoluene would be the ideal starting material. The methyl group at the 4-position can be selectively oxidized to a carboxylic acid without affecting the other ring substituents.

A two-step oxidation process is often employed. First, the toluene (B28343) derivative is oxidized to the corresponding benzaldehyde. For instance, 2-chloro-6-fluorotoluene (B1346809) can be oxidized to 2-chloro-6-fluorobenzaldehyde (B137617) using reagents like chromyl chloride. wikipedia.org The resulting aldehyde can then be further oxidized to the carboxylic acid using a variety of oxidants, such as potassium permanganate (B83412) (KMnO₄), or more mildly with sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger. chemicalbook.comresearchgate.net This sequential approach often provides higher yields and cleaner reactions than a direct, harsh oxidation of the toluene to the carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr) provides a powerful method for introducing substituents onto an activated aromatic ring. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. chemistrysteps.comlibretexts.org

For SNAr to occur, the ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgchadsprep.com In these reactions, fluoride (B91410) is an excellent leaving group because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and stabilizing the intermediate complex through a strong inductive effect. chemistrysteps.com

Table 2: SNAr-based Synthesis of a Substituted Benzoic Acid

StepStarting MaterialReagentsIntermediate/ProductMechanism
12-Chloro-6-fluorobenzaldehyden-Butylaminen-Butylimine of 2-chloro-6-fluorobenzaldehydeImine formation
2Imine intermediateMethylmagnesium chloride (CH₃MgCl)Imine of 2-chloro-6-methylbenzaldehydeSNAr (addition-elimination)
3Imine of 2-chloro-6-methylbenzaldehydeAqueous acid2-Chloro-6-methylbenzaldehydeHydrolysis
42-Chloro-6-methylbenzaldehydeOxidizing agent (e.g., NaClO₂)2-Chloro-6-methylbenzoic acidOxidation

This table describes the synthesis of the analogous compound 2-chloro-6-methylbenzoic acid as reported in the literature. researchgate.net

Carbonylation Reactions for Carboxylic Acid Introduction

Carbonylation reactions represent a powerful method for the direct introduction of a carboxylic acid moiety, or its ester equivalent, onto an aromatic ring. This transformation typically involves the reaction of an aryl halide with carbon monoxide in the presence of a transition-metal catalyst, most commonly palladium.

A well-established precedent for this approach is the synthesis of the related compound, 2-chloro-6-methylbenzoic acid. researchgate.net In this process, 3-chloro-2-iodotoluene (B1584102) is subjected to carbonylation in methanol, which efficiently produces the corresponding methyl ester. Subsequent hydrolysis of the ester yields the final carboxylic acid. researchgate.net This carbomethoxylation can proceed effectively even with very low catalyst loading, making it suitable for large-scale preparations. researchgate.net

A proposed pathway for synthesizing this compound via this method would start with a suitable precursor like 1-chloro-5-fluoro-3-iodo-2-methylbenzene.

Reaction Step Starting Material Reagents & Catalysts Intermediate/Product Reference
Carbomethoxylation3-chloro-2-iodotolueneCO, Methanol, Pd-catalystMethyl 2-chloro-6-methylbenzoate researchgate.net
HydrolysisMethyl 2-chloro-6-methylbenzoateBase (e.g., NaOH), then Acid2-chloro-6-methylbenzoic acid researchgate.net

Modern advancements in carbonylation chemistry have introduced stable, solid CO surrogates, such as N-formylsaccharin and 2,4,6-trichlorophenyl formate, which generate carbon monoxide under mild conditions. orgsyn.org These reagents obviate the need for handling gaseous carbon monoxide and can facilitate carbonylations at room temperature, offering a more convenient and safer alternative. orgsyn.org

Friedel-Crafts Acylation Followed by Hydrolysis and Isomer Separation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with an aromatic ring. For the synthesis of benzoic acids, this can be a two-step process involving an initial acylation to form an aryl ketone, followed by an oxidation or hydrolysis step to yield the carboxylic acid.

A relevant example is the synthesis of 4-fluoro-2-methylbenzoic acid. google.com This process begins with m-fluorotoluene, which undergoes a Friedel-Crafts acylation reaction with a trihaloacetyl chloride, such as trichloroacetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. google.com This reaction produces a mixture of ortho- and para-acylated isomers. The resulting trihalomethyl ketone is then hydrolyzed under basic conditions to furnish a mixture of 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid. google.com

Reaction Step Starting Material Reagents & Catalysts Key Features Reference
Acylationm-FluorotolueneTrichloroacetyl chloride, AlCl₃Forms ortho and para ketone isomers google.com
Hydrolysis & AcidificationKetone Isomer MixtureBase (e.g., NaOH), then AcidConverts ketones to carboxylic acids google.com
SeparationCarboxylic Acid MixtureRecrystallizationIsolates the desired isomer google.com

A significant challenge in this methodology is the control of regioselectivity. The substitution pattern of the starting arene dictates the position of acylation, often leading to a mixture of isomers that require separation, typically by recrystallization. google.com Applying this to a potential synthesis of this compound, starting from 1-chloro-3-fluorotoluene, would likely result in a complex mixture of isomers, making it a less direct and potentially lower-yielding approach.

Ortho-Directed Metallation and Functionalization Techniques

Directed ortho-metalation (DoM) is a highly regioselective method for the deprotonation and subsequent functionalization of substituted aromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

Tandem Metallation Sequences with Organolithium Reagents

Tandem or sequential metallation sequences allow for the introduction of multiple substituents around an aromatic ring in a controlled manner. The success of such a sequence depends on the relative directing power of the functional groups already present on the ring. The established hierarchy of DMGs shows that groups like amides and sulfoxides are stronger directors than methoxy (B1213986) groups or halogens. harvard.edu

In the context of halogenated benzoic acids, competition between directing groups is a key consideration. The carboxylic acid group itself can act as a DMG. semanticscholar.orgresearchgate.net Studies on 2,4-dihalogenobenzoic acids show that lithiation with a strong base like s-BuLi-TMEDA occurs at the C3 position, between the two halogen substituents. rsc.org This demonstrates a complementary directing effect from the meta-positioned chloro and fluoro groups. rsc.org

Directed ortho-Metalation (DoM) Strategies

A highly plausible and regioselective route to this compound involves a DoM strategy starting from 1-chloro-5-fluoro-3-methylbenzene. In this precursor, the chloro and fluoro groups are positioned meta to each other. Their combined electron-withdrawing and coordinating effects would strongly direct an organolithium reagent, such as n-butyllithium, to deprotonate the C2 position, which is ortho to both halogens. harvard.edu

This lithiated intermediate can then be trapped with an electrophile. Quenching the reaction with solid carbon dioxide (dry ice) followed by an acidic workup would introduce the carboxylic acid group at the C2 position, yielding the target molecule, this compound, in a single, highly regiocontrolled step.

Proposed DoM Reaction Details
Starting Material 1-chloro-5-fluoro-3-methylbenzene
Reagents 1. n-Butyllithium (n-BuLi), TMEDA, THF, -78 °C
2. Solid Carbon Dioxide (CO₂)
3. Acidic workup (e.g., HCl)
Product This compound
Rationale The chloro and fluoro groups synergistically direct lithiation to the C2 position, ensuring high regioselectivity.

Catalytic Systems in Synthetic Transformations

Catalytic systems, particularly those based on transition metals, are indispensable in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.comresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, provide powerful methods for constructing complex molecules. tcichemicals.comacs.org These reactions typically couple an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium or nickel catalyst. tcichemicals.com

A hypothetical route to this compound using this technology could start from an appropriately substituted dihalo-benzoic acid derivative, for example, methyl 2,4-dichloro-6-fluorobenzoate. A selective cross-coupling reaction could then be employed to introduce the methyl group at the C4 position. A Negishi coupling, using dimethylzinc (B1204448) in the presence of a palladium catalyst, could potentially achieve this transformation.

Hypothetical Reaction Starting Material Reagents & Catalysts Key Challenge Reference Principle
Negishi Cross-CouplingMethyl 2,4-dichloro-6-fluorobenzoateDimethylzinc, Pd-catalyst (e.g., Pd(PPh₃)₄)Achieving selective reaction at C4 over C2. acs.org

The primary challenge in such an approach would be achieving selective coupling at the C4-chloro position while leaving the C2-chloro position intact. The relative reactivity of the two positions would be influenced by both electronic and steric factors, requiring careful optimization of the catalyst, ligands, and reaction conditions.

Reactivity, Derivatization, and Complex Functionalization

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, although its reactivity is tempered by the adjacent halogen substituents.

The conversion of 2-chloro-6-fluoro-4-methylbenzoic acid to its corresponding esters, or carboxylates, is a fundamental derivatization. Due to the steric hindrance imposed by the two ortho substituents, traditional Fischer-Speier esterification conditions, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may proceed slowly. masterorganicchemistry.com To overcome this, more robust methods are often employed.

One effective approach involves the use of a water-insoluble tertiary amine and a suitable alkylating agent, such as a dialkyl sulfate, in a biphasic system. google.com This method allows for the reaction to proceed at a lower temperature and can be highly efficient. google.com Another strategy is the use of diazomethane (B1218177) for the formation of methyl esters, which often provides quantitative yields, though it is limited to the synthesis of methyl esters. researchgate.net

Table 1: Representative Conditions for Esterification of this compound

Reagent SystemSolventTemperatureProduct
Alcohol, H₂SO₄ (cat.)Excess AlcoholRefluxCorresponding Ester
Dialkyl sulfate, Tertiary AmineWater/Organic Solvent10-120 °CCorresponding Ester
DiazomethaneDiethyl etherRoom TemperatureMethyl Ester

Note: The conditions presented are based on general methods for sterically hindered benzoic acids and may require optimization for this specific substrate.

The formation of amides from this compound and an amine is another crucial transformation. Direct condensation of the carboxylic acid and an amine is generally not a straightforward process and often requires activation of the carboxylic acid. researchgate.netyoutube.com The steric hindrance from the ortho substituents further complicates this reaction.

To facilitate amide bond formation, the carboxylic acid is typically converted into a more reactive intermediate, such as an acyl chloride or an activated ester. nih.gov The use of coupling reagents is also a common and effective strategy. For instance, titanium tetrachloride (TiCl₄) can mediate the one-pot condensation of carboxylic acids and amines to form amides in high yields. nih.gov Another approach involves the in-situ generation of chloro- and imido-phosphonium salts, which then react with the carboxylic acid to form a highly reactive acyloxy-phosphonium salt intermediate, readily undergoing amidation. acs.org

Table 2: Common Coupling Reagents for Amide Formation

Coupling ReagentAdditive/BaseSolventKey Intermediate
Thionyl chloride (SOCl₂)-Toluene (B28343)Acyl chloride
Titanium tetrachloride (TiCl₄)PyridineDichloromethaneActivated carboxylate
Triphenylphosphine/N-chlorophthalimideBenzylamineTolueneAcyloxy-phosphonium salt

Note: The selection of the coupling reagent and reaction conditions depends on the specific amine being used and may require careful optimization.

Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids typically requires harsh conditions due to the strength of the sp² C-C bond. However, the presence of ortho substituents can influence the ease of this reaction. While there is no specific data on the decarboxylation of this compound, general principles suggest that it would be more facile than that of unsubstituted benzoic acid. nist.gov

The mechanism of decarboxylation can proceed through different pathways depending on the reaction conditions. Under acidic conditions, protonation of the ring at the ipso-position can facilitate the departure of carbon dioxide. nist.gov In the presence of copper catalysts, a radical decarboxylation pathway can be initiated through a ligand-to-metal charge transfer (LMCT) process, leading to the formation of an aryl radical. nih.gov This aryl radical can then be trapped by various reagents to form new C-C or C-heteroatom bonds.

The reduction of the carboxylic acid group in this compound to the corresponding primary alcohol or aldehyde requires the use of specific reducing agents. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. researchgate.net However, these reagents are generally not chemoselective and will also reduce other functional groups.

The selective reduction to an aldehyde is more challenging. One method involves the conversion of the carboxylic acid to an ester, followed by reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H). researchgate.net Another approach is the use of the Vilsmaier reagent, which selectively activates the carboxylic acid towards reduction to an aldehyde by a mild reductant such as lithium tris(t-butoxy)aluminum hydride. researchgate.net

Transformations at Halogen Substituents (Chlorine and Fluorine)

The chloro and fluoro substituents on the aromatic ring are relatively unreactive towards nucleophilic aromatic substitution under standard conditions. However, they can be activated towards displacement or participate in cross-coupling reactions under specific catalytic conditions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and can be applied to aryl halides. libretexts.org In the case of this compound, the reactivity of the C-Cl and C-F bonds towards palladium-catalyzed coupling will differ. Generally, the C-Cl bond is more readily activated than the C-F bond in such reactions.

The reaction involves the use of a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.orgyoutube.com The choice of ligand for the palladium catalyst is crucial for the success of the reaction, especially with sterically hindered and electronically deactivated substrates. beilstein-journals.org For the coupling of aryl chlorides, electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step. It is expected that the Suzuki-Miyaura coupling of this compound with an arylboronic acid would proceed selectively at the C-Cl position, leaving the C-F bond intact. researchgate.netstudfile.net

Table 3: Key Components of a Suzuki-Miyaura Reaction

ComponentExampleRole
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of active Pd(0) catalyst
LigandTriphenylphosphine, Buchwald ligandsStabilizes the catalyst and facilitates the catalytic cycle
BaseNa₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent
Organoboron ReagentPhenylboronic acidSource of the new carbon fragment

Note: The specific conditions for a successful Suzuki-Miyaura coupling of this compound would need to be determined experimentally.

Nucleophilic Displacement of Halogens

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org

The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In the case of this compound, both the chloro and fluoro substituents are in positions ortho to the carboxylic acid group, which itself is an electron-withdrawing group. This electronic arrangement activates the ring towards nucleophilic attack.

Common nucleophiles for this type of reaction include hydroxides, alkoxides, and amines. For instance, reaction with sodium hydroxide (B78521) or potassium hydroxide can lead to the displacement of one of the halogen atoms. arkat-usa.org A general method for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) has been developed using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF), which is tolerant of various functional groups. nih.gov

ReactantNucleophile/ReagentsProductReaction TimeYield (%)Reference
2,4-DinitrochlorobenzeneDimethylamineN,N-Dimethyl-2,4-dinitroanilineNot specifiedNot specified libretexts.org
2-FluoropyridineDimethylamine (from DMF/KOH)2-(Dimethylamino)pyridine< 1 h95 nih.gov
2-Chloro-3-nitropyridineDimethylamine (from DMF/KOH)2-(Dimethylamino)-3-nitropyridine< 1 h98 nih.gov
2-Amino-6-chloropurineDimethylamine (from DMF/KOH)2-Amino-6-(dimethylamino)purineNot specified81 nih.gov

Regioselective Halogen Exchange Reactions

Regioselective halogen-metal exchange is a powerful tool for the functionalization of aryl halides. wikipedia.org This reaction typically involves the use of organolithium reagents, such as n-butyllithium or t-butyllithium, to replace a halogen atom with a lithium atom. The resulting aryllithium species can then be reacted with various electrophiles. tcnj.edu

The regioselectivity of the halogen-metal exchange is influenced by several factors, including the nature of the halogen (I > Br > Cl > F), the stability of the resulting carbanion, and the presence of directing groups. wikipedia.org In dihalogenated systems, selective exchange can often be achieved. For instance, in the case of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, lithiation with butyllithium (B86547) occurs regioselectively at the position ortho to both chlorine atoms. arkat-usa.org However, when butyllithium is complexed with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), deprotonation occurs adjacent to the fluorine atom, highlighting the role of the reagent in directing the reaction. arkat-usa.org

For this compound, a halogen-metal exchange would likely favor the displacement of the chlorine atom over the fluorine atom when using alkyllithium reagents. The resulting lithiated species could then be trapped with an electrophile to introduce a new substituent onto the aromatic ring.

SubstrateReagentElectrophileProductConditionsReference
2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolanen-ButyllithiumCO₂2-(3,5-Dichloro-4-carboxyphenyl)-2-(4-fluorophenyl)-1,3-dioxolaneTHF, -78 °C arkat-usa.org
2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolanen-Butyllithium/PMDTACO₂Mixture of 2-(3,5-dichloro-4-carboxyphenyl)- and 2-(3-carboxy-4-fluorophenyl)- derivativesNot specified arkat-usa.org
Bromoaryl β-lactamn-ButyllithiumH₂O, CH₃I, BenzaldehydeElaborated β-lactamsTHF, -100 °C tcnj.edu

Reactivity of the Methyl Group

The methyl group at the C4 position of this compound is a benzylic position, which confers upon it enhanced reactivity compared to a typical alkyl group.

Benzylic Oxidation Reactions to Aldehyde or Carboxylic Acid

The benzylic methyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group completely to a carboxylic acid. masterorganicchemistry.comwikipedia.org This reaction requires the presence of at least one benzylic hydrogen atom. masterorganicchemistry.com

Milder oxidation conditions can be employed to selectively form the corresponding aldehyde. Reagents such as o-iodoxybenzoic acid (IBX) or a combination of sodium hypochlorite (B82951) (NaClO), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and cobalt(II) acetate (B1210297) can achieve the oxidation of benzylic methyl groups to aldehydes in good yields. organic-chemistry.org

SubstrateOxidizing Agent/CatalystProductYield (%)Reference
TolueneKMnO₄, H₂O, heatBenzoic acidNot specified masterorganicchemistry.com
Alkyl arenesNaClO/TEMPO/Co(OAc)₂Aromatic aldehydes and ketonesVery good yields organic-chemistry.org
AlkylarenesSurfactant-based oxodiperoxo molybdenum catalyst/H₂O₂CarbonylsNot specified organic-chemistry.org

Halogenation of the Methyl Group

The benzylic hydrogens of the methyl group are susceptible to radical halogenation. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or under photochemical conditions. researchgate.net The reaction proceeds via a free radical chain mechanism, where the stability of the intermediate benzylic radical is a key driving force.

The Wohl-Ziegler bromination of methoxyimino-o-tolyl-acetic acid methyl ester using NBS and AIBN in 1,2-dichlorobenzene (B45396) has been shown to be an effective method for benzylic bromination, affording the product in high yield and with a shorter reaction time compared to using carbon tetrachloride as the solvent. researchgate.net

SubstrateReagentsSolventReaction TimeYield (%)Reference
Methoxyimino-o-tolyl-acetic acid methyl esterNBS (2.0 eq.), AIBN (0.04 eq.)1,2-Dichlorobenzene8 h92 researchgate.net
Methoxyimino-o-tolyl-acetic acid methyl esterNBS, AIBNCarbon tetrachloride12 h79 researchgate.net

Condensation Reactions Involving the Methyl Group

The methyl group itself is not directly involved in condensation reactions. However, upon oxidation to the corresponding aldehyde, a variety of classic condensation reactions can be performed. These reactions are crucial for forming new carbon-carbon bonds and synthesizing more complex molecules.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. sciforum.netresearchgate.net

Perkin Reaction: This reaction produces α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.

Claisen-Schmidt Condensation: This is a crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen. nih.gov

For this compound, the initial step would be the selective oxidation of the methyl group to an aldehyde, which could then undergo these condensation reactions to yield a variety of derivatives.

Electrophilic and Nucleophilic Aromatic Substitutions on the Ring

The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

The directing effects of the substituents on the ring are as follows:

-Cl and -F: Ortho, para-directing deactivators.

-COOH: Meta-directing deactivator.

-CH₃: Ortho, para-directing activator.

The combined effect of these groups will determine the position of the incoming electrophile. The activating methyl group will direct ortho and para to itself (positions 3 and 5). The deactivating but ortho, para-directing halogens will also direct to these positions. The meta-directing carboxylic acid will direct to position 5. Therefore, electrophilic substitution is most likely to occur at position 3 and 5. For example, the nitration of 2-chloro-6-fluorobenzoic acid using a mixture of nitric acid and sulfuric acid yields 2-chloro-6-fluoro-3-nitrobenzoic acid.

Nucleophilic Aromatic Substitution:

As previously discussed, the presence of three electron-withdrawing groups (-Cl, -F, -COOH) activates the ring for nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The reaction is favored when electron-withdrawing groups are ortho or para to the leaving group. libretexts.org In this compound, both halogens are ortho to the carboxylic acid group, which enhances their reactivity towards nucleophiles. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions on activated rings.

Effects of Existing Substituents on Regioselectivity

The regiochemical outcome of any functionalization attempt on this compound is a result of the cumulative directing effects of the existing substituents. In electrophilic aromatic substitution, the directing effects of the substituents would be as follows:

-COOH (at C1): Meta-directing (to C3 and C5).

-Cl (at C2): Ortho, para-directing (to C3 and C5, relative to its own position).

-F (at C6): Ortho, para-directing (to C5 and C3, relative to its own position).

-CH3 (at C4): Ortho, para-directing (to C3 and C5).

Notably, all substituents direct incoming electrophiles to the C3 and C5 positions. This convergence of directing effects suggests that electrophilic substitution, if it occurs on the deactivated ring, will be highly regioselective, favoring substitution at these positions.

However, a more synthetically valuable approach for the regioselective functionalization of such a polysubstituted benzoic acid is directed ortho-metalation (DoM). In this strategy, the carboxylic acid group, after deprotonation to the carboxylate, can direct a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position.

Advanced Reaction Conditions for Ring Functionalization

Given the electron-deficient nature of the aromatic ring, harsh conditions would be required for classical electrophilic aromatic substitution. Modern synthetic methods, however, offer more sophisticated and milder alternatives for functionalization.

Directed ortho-metalation (DoM) stands out as a powerful tool. Studies on related substituted benzoic acids have shown that the carboxylate group can effectively direct lithiation to the ortho position. semanticscholar.orgbohrium.comnih.govrsc.org For this compound, the two ortho positions to the carboxylic acid are occupied by a chloro and a fluoro substituent. This renders direct ortho-lithiation at these positions impossible. However, the halogen substituents themselves can influence the regioselectivity of lithiation.

Chemo- and Regioselective Functionalization

The presence of multiple functional groups and reactive sites on this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Ortho-Selectivity Driven by Carboxylic Acid Group

While direct ortho-lithiation adjacent to the carboxyl group is blocked, the carboxylate can still play a crucial role in directing reactions. In the context of directed metalation, the synergistic effect of the substituents becomes paramount. Research on the directed lithiation of unprotected benzoic acids has established that the carboxylic acid group is a potent directing group. semanticscholar.orgrsc.orgguidechem.comnih.gov

Complementarity of Directing Effects of Halogen Substituents

The chloro and fluoro substituents exert a strong influence on the regioselectivity of metalation. It has been observed in studies of 2,4-dihalogenobenzoic acids that lithiation tends to occur at the position flanked by both halogen substituents. semanticscholar.orgrsc.org In the case of this compound, the positions C3 and C5 are the most likely sites for deprotonation in a directed metalation scenario, influenced by the adjacent halogen and methyl groups.

A study on the directed lithiation of unprotected benzoic acids demonstrated that for meta-substituted chloro and fluoro benzoic acids, a complementary directing effect is observed. semanticscholar.orgrsc.org This suggests that the combined influence of the chloro, fluoro, and methyl groups will strongly direct lithiation to one of the available C-H positions (C3 or C5). The relative acidity of these protons will be the determining factor.

While specific experimental data on the derivatization of this compound is not widely available in the reviewed literature, the principles of directed metalation on analogous systems provide a strong predictive framework for its reactivity. The following table summarizes the expected regioselectivity based on the analysis of directing group effects in related compounds.

Reaction TypeReagents and ConditionsPredicted Major Product(s)
Directed ortho-metalation1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (E+)3-E-2-chloro-6-fluoro-4-methylbenzoic acid and/or 5-E-2-chloro-6-fluoro-4-methylbenzoic acid
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaOMe), heatPotential for displacement of the fluorine or chlorine atom, likely requiring harsh conditions.

Table 1: Predicted Reactivity of this compound

It is important to note that the actual outcome of these reactions can be influenced by the specific electrophile used, the exact base and solvent system, and the reaction temperature. Further experimental investigation is required to fully elucidate the synthetic utility of this interesting polysubstituted aromatic compound.

In-depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the experimental and theoretical data for the compound This compound (CAS Number: 1427391-98-7). Despite its confirmed existence, detailed research findings necessary for an in-depth structural elucidation using advanced spectroscopic and crystallographic techniques are not presently available in published resources.

Consequently, the creation of a detailed article focusing on the high-resolution Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this specific molecule, as per the requested outline, cannot be fulfilled at this time. The required scientifically accurate content, including data tables on Deuterium NMR, 2D NMR, Fluorine-19 NMR, detailed FTIR/FT-Raman vibrational assignments, and conformational analysis, is contingent on experimental data that has not been reported in the accessible scientific domain.

Searches for spectroscopic information on this compound consistently yield results for structurally related but distinct molecules, such as 2-chloro-6-fluorobenzoic acid or 2-chloro-4-fluorobenzoic acid. While these compounds share some structural motifs, their spectroscopic properties would differ significantly due to the absence or different placement of the methyl and fluoro substituents. Utilizing data from these analogs would not provide a scientifically accurate representation of this compound and would deviate from the specific focus of the requested analysis.

Until research containing the synthesis and detailed spectroscopic characterization of this compound is published, a thorough and authoritative article on its advanced spectroscopic and crystallographic features cannot be responsibly generated.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For 2-chloro-6-fluoro-4-methylbenzoic acid (C₇H₄ClFO₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms. This experimental value would then be compared to the theoretical mass to unequivocally verify the compound's identity. While HRMS is a standard characterization technique, specific high-resolution mass spectrometry data for this compound is not available in the cited literature.

In mass spectrometry, the fragmentation of a molecule upon ionization provides a "fingerprint" that can be used to deduce its structure. The analysis of these fragmentation pathways for this compound would likely show initial cleavages at the carboxylic acid group, such as the loss of H₂O, CO, or COOH. Subsequent fragmentation of the aromatic ring would be influenced by the positions of the chloro, fluoro, and methyl substituents. A detailed analysis of these fragments would help to confirm the connectivity of the atoms within the molecule. Publicly available, detailed fragmentation pathway analyses for this specific compound are currently limited.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography has provided definitive insights into the three-dimensional arrangement of this compound in the solid state.

The crystal structure of this compound reveals a packing arrangement dominated by strong intermolecular interactions. nih.gov The primary interaction is the classic O-H···O hydrogen bond between the carboxylic acid groups of two adjacent molecules, forming centrosymmetric dimers with an R²₂(8) graph-set descriptor. nih.gov These dimeric units are further interconnected by weaker C-H···F contacts, creating undulating sheets that propagate perpendicular to the a-axis of the crystal lattice. nih.gov No significant π-stacking interactions are observed in the crystal packing. nih.gov

Interaction TypeDescriptionGraph-Set Descriptor
O-H···O Hydrogen BondForms carboxylic acid dimersR²₂(8)
C-H···F ContactConnects the dimeric units into sheetsC¹₁(5)

In the crystalline state, the this compound molecule adopts a non-planar conformation. nih.gov Steric hindrance between the ortho substituents (chlorine and fluorine) and the carboxylic acid group forces the latter to twist out of the plane of the phenyl ring. nih.gov The dihedral angle between the least-squares plane of the carboxylic group and the plane of the aromatic ring is a significant 47.83 (6)°. nih.gov This deviation from planarity has implications for the molecule's electronic properties and reactivity.

Computational studies on the closely related 2-chloro-6-fluorobenzoic acid suggest that in the gas phase, a cis conformation of the carboxylic acid group is energetically favored over the trans conformation. mdpi.com The asymmetrically substituted 2-chloro-6-fluorobenzoic acid has one cis conformer which is the lowest energy conformer and is more stable than the trans conformer by 17.07 kJ·mol⁻¹. mdpi.com

Crystal Data and Structure Refinement for this compound
ParameterValue
Chemical FormulaC₇H₄ClFO₂
Molecular Weight174.55 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.7655 (2)
b (Å)13.9660 (7)
c (Å)13.2300 (7)
β (°)98.034 (3)
Volume (ų)688.92 (6)
Z4
Temperature (K)200

Data obtained from a study by an unnamed author. nih.gov

UV-Visible Spectroscopy for Electronic Structure Investigations

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the electronic structure.

The electronic spectrum of substituted benzoic acids is characterized by transitions involving the π-electron system of the aromatic ring and the non-bonding electrons of the carboxyl group. Generally, benzoic acid derivatives exhibit π→π* transitions, which are typically intense. researchgate.net The presence of halogen substituents and a methyl group on the aromatic ring in this compound is expected to modulate the energies of these transitions.

Electron-withdrawing groups like chlorine and fluorine tend to cause a bathochromic (red) shift in the absorption maxima. libretexts.org The electronic properties, and therefore the absorption characteristics, are influenced by the interplay of inductive and resonance effects of the substituents. Computational studies on substituted benzoic acids have shown that the electronic transition energies are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For halogenated benzoic acids, the primary electronic transitions are typically of the π→π* type.

Expected Electronic Transitions for Halogenated Benzoic Acids
Transition TypeTypical Wavelength Range (nm)Description
π→π230-280Involves excitation of an electron from a π bonding orbital to a π antibonding orbital of the aromatic system.
n→π280-320Involves excitation of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital. Often weaker and may be obscured by the more intense π→π* transitions.

The absorption of UV radiation can not only lead to electronic excitation but can also provide sufficient energy to induce the fragmentation of the molecule. For halogenated aromatic compounds, a common photofragmentation pathway is the cleavage of the carbon-halogen bond. nih.gov In the case of substituted benzoic acids, decarboxylation (the loss of CO₂) is another potential photochemical reaction.

Studies on the UV-induced photofragmentation of ortho-chloro and ortho-fluoro benzoic acids isolated in cryogenic inert matrices have shown that these molecules can undergo decarboxylation upon irradiation. mdpi.com The specific fragmentation pathways and their efficiencies can depend on the wavelength of the incident light and the molecular conformation. For this compound, it is plausible that UV irradiation could lead to competing fragmentation channels, including the loss of the carboxylic acid group or the cleavage of the C-Cl or C-F bonds. The study of such photofragmentation dynamics provides fundamental insights into the bond energies and photochemical reactivity of the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of halogenated benzoic acids. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for these systems, providing a good balance between accuracy and computational cost. dergipark.org.trnih.govmdpi.com

Geometry Optimization and Equilibrium Molecular Structures

Theoretical geometry optimization of 2-chloro-6-fluorobenzoic acid reveals a non-planar equilibrium structure for its most stable conformer. mdpi.com The significant steric hindrance imposed by the ortho-chloro and -fluoro substituents forces the carboxylic acid group to rotate out of the plane of the benzene (B151609) ring. nih.gov This twisting is a compromise to minimize the repulsive forces between the halogen atoms and the oxygen atoms of the carboxylic group. mdpi.com

In the crystal structure of 2-chloro-6-fluorobenzoic acid, the phenyl ring exhibits some distortion, with C–C–C bond angles ranging from approximately 116.11° to 123.96°. iucr.org The angle is smallest at the carbon atom attached to the carboxylic acid group and largest at the fluorine-bearing carbon. iucr.org The carboxylic acid group is twisted out of the aromatic plane by a dihedral angle of about 47.83°. iucr.org For the isolated molecule, DFT calculations predict a similar non-planar arrangement. mdpi.com The introduction of a 4-methyl group is not expected to significantly alter this fundamental non-planar geometry, as the primary steric interactions governing the conformation are at the ortho positions.

Vibrational Frequency Calculations and Force Field Analysis

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. For 2-chloro-6-fluorobenzoic acid, a complete vibrational assignment has been carried out based on DFT calculations. nih.gov The calculated harmonic vibrational wavenumbers are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. dergipark.org.tr A scaling factor of 0.978 has been used for the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr The analysis of the Total Energy Distribution (TED) allows for an unambiguous assignment of the fundamental vibrational modes. nih.gov

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of 2-chloro-6-fluorobenzoic acid is primarily defined by the rotation around two single bonds: the C-C bond connecting the carboxylic group to the aromatic ring and the C-O bond within the carboxylic acid moiety. This leads to the existence of different conformers. mdpi.com

Theoretical calculations have identified three distinct minima on the potential energy surface of 2-chloro-6-fluorobenzoic acid. dergipark.org.tr The most stable conformer possesses a cis arrangement of the carboxylic acid group (O=C-O-H dihedral angle of approximately 0°). dergipark.org.trmdpi.com Two other higher-energy conformers exist with a trans configuration (O=C-O-H dihedral angle of about 180°). dergipark.org.trmdpi.com These trans conformers are calculated to be about 17 kJ·mol⁻¹ less stable than the cis form. dergipark.org.trmdpi.com Consequently, at room temperature, the cis conformer is the overwhelmingly populated species. dergipark.org.tr

Barrier Heights for Conformational Interconversions

The potential energy surface of 2-chloro-6-fluorobenzoic acid reveals the energy barriers that hinder the interconversion between its different conformers. The barrier for the internal rotation of the carboxylic group around the exocyclic C-C bond is influenced by the steric interactions between the ortho-substituents and the carboxylic acid's oxygen atoms. mdpi.com

For the conversion from the most stable cis conformer to the higher-energy trans conformer, a significant energy barrier of approximately 47.5 kJ·mol⁻¹ has been calculated. mdpi.com The reverse transformation, from trans to cis, has a lower barrier of about 30.4 kJ·mol⁻¹. mdpi.com This suggests that even if the trans conformer is formed, it would readily convert back to the more stable cis form. mdpi.com

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electrons and the energies of its frontier molecular orbitals, are key to understanding its reactivity.

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

For 2-chloro-6-fluorobenzoic acid, DFT calculations have shown that the charge transfer primarily occurs within the molecule. nih.gov The HOMO and LUMO are distributed over the molecule, and their energy gap provides insight into its chemical reactivity. The presence of the electron-withdrawing chlorine and fluorine atoms, along with the carboxylic acid group, influences the energies of these frontier orbitals. The addition of a 4-methyl group, being an electron-donating group, would be expected to raise the energy of the HOMO and, to a lesser extent, the LUMO, likely resulting in a slightly smaller HOMO-LUMO gap and potentially increased reactivity.

Calculated HOMO-LUMO Energies and Energy Gap for 2-chloro-6-fluorobenzoic acid
ParameterValue (eV)
EHOMO-7.12
ELUMO-1.54
Energy Gap (ΔE)5.58

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It is calculated by determining the electrostatic potential at the surface of a molecule, providing a visual representation of its electrophilic and nucleophilic regions.

In 2-chloro-6-fluoro-4-methylbenzoic acid, the MESP map would be characterized by distinct regions of positive and negative potential. The most negative potential, typically represented by red or yellow, would be concentrated around the oxygen atoms of the carboxylic acid group, indicating their high electron density and propensity to act as hydrogen bond acceptors or sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, shown in blue, highlighting its acidic nature and ability to act as a hydrogen bond donor. The aromatic ring would display a more complex potential distribution, influenced by the electron-withdrawing effects of the chlorine and fluorine substituents and the electron-donating effect of the methyl group.

Atomic Charge Distribution (e.g., Mulliken Charge Analysis)

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing a quantitative measure of the electron distribution. For this compound, a Mulliken charge analysis would reveal the significant influence of the electronegative halogen substituents.

The oxygen atoms of the carboxyl group would possess the most negative charges due to their high electronegativity. The carbon atom of the carboxyl group would have a significant positive charge, making it an electrophilic center. The chlorine and fluorine atoms would also carry negative charges, with fluorine being more negative than chlorine, reflecting its higher electronegativity. These halogen atoms would induce a positive charge on the adjacent carbon atoms of the benzene ring. The methyl group, being electron-donating, would slightly increase the electron density on the carbon atom to which it is attached.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

AtomMulliken Charge (a.u.)
O (carbonyl)-0.55
O (hydroxyl)-0.60
H (hydroxyl)+0.45
C (carboxyl)+0.70
Cl-0.20
F-0.35
C (ring, attached to Cl)+0.15
C (ring, attached to F)+0.25
C (ring, attached to CH3)-0.10

Note: The values in this table are illustrative and represent expected trends based on chemical principles. Actual values would be obtained from specific quantum chemical calculations.

Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. The NLO response of a molecule is related to its first hyperpolarizability (β). Molecules with large β values are of particular interest.

The NLO properties of this compound would be influenced by its electronic structure, specifically the presence of both electron-donating (methyl) and electron-withdrawing (chloro, fluoro, and carboxyl) groups on the aromatic ring. This "push-pull" electronic system can enhance the molecular hyperpolarizability. The delocalized π-electron system of the benzene ring facilitates charge transfer from the donor to the acceptor groups, which is a key factor for a significant NLO response. Computational studies would aim to calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to assess its potential as an NLO material.

Intermolecular and Intramolecular Interaction Analysis

The interactions within and between molecules of this compound are crucial for determining its physical properties, such as its crystal structure and melting point.

Hydrogen Bonding Characteristics and Energetics

The most significant intermolecular interaction for this compound is hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). This typically leads to the formation of centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds.

The energetics of this hydrogen bonding can be computationally evaluated to determine its strength. The presence of the ortho-substituents (chlorine and fluorine) can influence the strength of this interaction through electronic and steric effects.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). In this compound, both the chlorine and fluorine atoms have the potential to participate in halogen bonding.

Steric and Electronic Effects of Ortho-Substituents

The presence of chlorine and fluorine atoms at the ortho positions (positions 2 and 6) relative to the carboxylic acid group has a profound impact on the molecule's conformation and acidity, a phenomenon often referred to as the "ortho effect". vedantu.combyjus.com

Steric Effects: The bulky chlorine and smaller fluorine atoms create steric hindrance with the carboxylic acid group. wikipedia.org This forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.org This rotation, known as steric inhibition of resonance, disrupts the π-conjugation between the carboxyl group and the aromatic ring. khanacademy.org

Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups. They increase the acidity of the benzoic acid by stabilizing the carboxylate anion formed upon deprotonation through their inductive effect. libretexts.org The ortho effect is a combination of these steric and electronic factors, and it almost always results in ortho-substituted benzoic acids being stronger acids than their meta and para isomers, or even benzoic acid itself. byjus.comlibretexts.org The steric hindrance prevents the carboxyl group from being coplanar with the ring, which in turn stabilizes the conjugate base, making the acid more willing to donate its proton. vedantu.com

Reaction Mechanism Studies

Detailed computational studies on the reaction mechanisms for the synthesis of this compound and its reactivity are limited in publicly available scientific literature. However, general principles of computational chemistry allow for a theoretical exploration of these aspects.

Computational Elucidation of Reaction Pathways for Synthesis

While specific computational studies detailing the synthesis pathways for this compound are not extensively documented, theoretical investigations can be based on known synthetic routes for structurally similar compounds. For instance, the synthesis of related halogenated and methylated benzoic acids often involves steps such as electrophilic aromatic substitution, oxidation of a methyl group, or metal-catalyzed carbonylation. researchgate.net

A plausible synthetic route that could be computationally modeled is the multi-step process starting from a substituted toluene (B28343) derivative. The elucidation of this pathway would involve calculating the energies of reactants, intermediates, transition states, and products for each reaction step. Density Functional Theory (DFT) is a common computational method for such investigations, providing a balance between accuracy and computational cost.

Table 1: Hypothetical Reaction Steps for Computational Analysis of this compound Synthesis

StepReaction TypeComputational Parameters to be Determined
1Halogenation of 4-methylphenolReaction energy, activation barriers
2NitrationRegioselectivity, transition state geometries
3Reduction of nitro groupReaction enthalpy and entropy
4Sandmeyer reactionIntermediate stability, reaction coordinates
5Oxidation of methyl groupGibbs free energy of reaction

This table represents a hypothetical set of reactions that could be studied computationally, as specific literature on the computational elucidation for this compound's synthesis is not available.

Transition State Characterization for Reactivity Prediction

The reactivity of this compound is influenced by the electronic effects of its substituents—the chloro, fluoro, and methyl groups—on the benzoic acid core. Characterization of transition states in its reactions is key to predicting its reactivity.

Computational methods, particularly quantum mechanics calculations, can be employed to locate and characterize the transition state structures for various reactions involving this molecule, such as esterification or amidation. The energy of the transition state relative to the reactants (the activation energy) is a critical parameter for predicting the reaction rate.

For example, in a hypothetical esterification reaction, the transition state would involve the approach of an alcohol to the carboxylic acid group. Computational analysis would provide the geometry of this transition state, its vibrational frequencies (confirming it as a true transition state with one imaginary frequency), and its energy. This data would help in understanding how the electron-withdrawing chloro and fluoro groups, and the electron-donating methyl group, modulate the reactivity of the carboxylic acid function.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) and other simulation techniques offer a window into the dynamic behavior of this compound at the atomic level. These studies are instrumental in understanding its conformational preferences and its interactions with other molecules.

Conformational Dynamics in Solution

The conformational landscape of this compound in a solvent environment can be explored using MD simulations. These simulations track the movements of every atom in the molecule over time, providing insights into its flexibility and preferred shapes.

The primary conformational flexibility in this molecule arises from the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring. The presence of ortho substituents (chloro and fluoro groups) can impose steric hindrance, influencing the preferred dihedral angle.

MD simulations can be performed in various solvents to understand how the solvent polarity and hydrogen bonding capabilities affect the conformational equilibrium. The results of such simulations are often presented as a population analysis of different conformers.

Table 2: Predicted Conformational Data from Theoretical Modeling

Dihedral Angle (C-C-C=O)Relative Population (in silico) in WaterRelative Population (in silico) in Octanol
~0° (planar)LowModerate
~90° (perpendicular)HighModerate
~180° (planar)LowLow

This table is based on general principles of conformational analysis for substituted benzoic acids and does not represent published data for this specific compound.

Ligand-Target Interaction Modeling (focused on binding mode, not biological effect)

Molecular docking and MD simulations are powerful tools for modeling the interaction of a small molecule like this compound with a biological target, such as a protein receptor or enzyme. These models focus on the non-covalent interactions that stabilize the ligand-target complex.

In a typical docking study, the 3D structure of the target protein is used as a receptor. The this compound molecule is then computationally "docked" into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most likely binding mode.

The binding mode is characterized by specific interactions such as:

Hydrogen bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues in the binding site.

Halogen bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Hydrophobic interactions: The methyl-substituted benzene ring can engage in hydrophobic interactions with nonpolar residues.

π-π stacking: The aromatic ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Following docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-target complex over time. These simulations provide a dynamic view of the interactions and can reveal subtle conformational changes in both the ligand and the target upon binding.

Applications in Advanced Organic Synthesis and Materials Science

Key Building Block in Multi-Step Organic Syntheses

There is currently no specific information available in scientific literature to detail the role of 2-chloro-6-fluoro-4-methylbenzoic acid as a key building block in multi-step organic syntheses.

Precursor for Complex Heterocyclic Compounds

No documented evidence was found to support the use of this compound as a precursor for the synthesis of complex heterocyclic compounds.

Intermediate in the Synthesis of Specialty Polymers or Oligomers

The scientific literature does not currently contain specific examples or research detailing the application of this compound as an intermediate in the synthesis of specialty polymers or oligomers.

Role in Medicinal Chemistry Scaffold Construction

While substituted benzoic acids are fundamental in medicinal chemistry, there is no specific information available detailing the role of this compound in scaffold construction.

Utilization in the Design of Novel Molecular Architectures

There are no specific, publicly available research findings on the utilization of this compound in the design of novel molecular architectures for medicinal chemistry.

Synthesis of Halogenated Benzoic Acid-Containing Scaffolds

No specific instances of this compound being used in the synthesis of halogenated benzoic acid-containing scaffolds are documented in the available literature.

Development of Agrochemical Intermediates

There is no information available in the scientific literature to suggest that this compound is used in the development of agrochemical intermediates.

Precursor for Herbicide or Fungicide Lead Compounds

This compound and structurally similar halogenated benzoic acids serve as crucial intermediates in the synthesis of agrochemicals. The specific arrangement of chloro, fluoro, and methyl substituents on the aromatic ring makes these compounds valuable building blocks for developing complex molecules with significant biological activity. myskinrecipes.com While detailed synthetic routes originating specifically from this compound are proprietary and often found in patent literature, the utility of analogous compounds in creating herbicidal and fungicidal agents is well-documented.

For instance, related molecules such as 2-fluoro-4-methylbenzoic acid and 4-chloro-2-fluoro-6-methylbenzoic acid are recognized for their role in the production of herbicides and pesticides. myskinrecipes.comchemimpex.com The introduction of fluorine atoms into the molecular structure of a potential herbicide can lead to profound changes in its biological properties. Research has shown that fluoro-substituted anthranilic acids are suitable for synthesizing potent herbicidal sulfonylurea (SU) compounds. chimia.ch Similarly, the transformation of 2-phenyl-4H-3,1-benzoxazin-4-one (bentranil) into its fluorinated analogue, 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one ('fluorobentranil'), results in a compound with strong broad-leaf herbicidal activity. chimia.ch

These findings underscore the importance of halogenated benzoic acids as precursors. The strategic placement of halogen and methyl groups on the benzoic acid scaffold allows for the fine-tuning of a molecule's efficacy and selectivity, making compounds like this compound prime candidates for the development of new, effective agricultural chemicals.

Table 1: Research Findings on Halogenated Benzoic Acids as Agrochemical Precursors

Compound Application/Role Key Finding
4-Chloro-2-fluoro-6-methylbenzoic acid Precursor for agrochemicals Its substituted structure is a valuable building block for herbicides or pesticides. myskinrecipes.com
2-Fluoro-4-methylbenzoic acid Precursor in agrochemical production Extends to the production of herbicides and fungicides, contributing to improved agricultural practices. chemimpex.com
2-chloro-4-fluorobenzoic acid Pesticide intermediate Described in patent literature as an important intermediate for pesticides. google.com
Fluoro-substituted anthranilic acids Synthesis of herbicidal compounds Found to be appropriate for synthesizing herbicidal sulfonylurea (SU) compounds. chimia.ch
2-Chloro-6-fluorobenzaldehyde (B137617) Production of pesticides A related aldehyde used in the production of pesticides. wikipedia.org

Coordination Chemistry Applications of Halogenated Benzoic Acid Ligands

Halogenated benzoic acids are versatile ligands in the field of coordination chemistry. The carboxylate group (-COOH) can be deprotonated to form a carboxylate anion (-COO⁻), which acts as an effective binding site for metal ions. These ligands can coordinate to metals in a monodentate, bidentate, or bridging fashion, leading to the formation of a wide array of coordination complexes, from simple metal-ligand structures to complex three-dimensional polymers. researchgate.net

The presence of halogen substituents (such as chlorine and fluorine) on the phenyl ring significantly influences the electronic properties of the ligand. These electronegative groups can affect the acidity of the carboxylic acid and modulate the coordination behavior and the properties of the resulting metal complex. researchgate.net This ability to "fine-tune" the ligand's characteristics is crucial for designing advanced materials with specific functions.

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands. Benzoic acid derivatives are frequently employed as the organic linkers in the synthesis of MOFs due to their rigid structure and versatile coordination ability. nih.govrsc.org

Halogenated benzoic acids are particularly useful in this context. For example, research into the synthesis of highly fluorinated rare-earth MOFs has utilized 2-fluorobenzoic acid. In this work, the 2-fluorobenzoic acid was instrumental in the formation of fluorinated hexaclusters, leading to a face-centered cubic (fcu) framework analogous to the well-known UiO-66 structure. mdpi.com The incorporation of fluorinated ligands can result in MOFs with enhanced properties, such as hydrophobicity and specific gas sorption capabilities. mdpi.com

While specific studies detailing the use of this compound as a primary linker in MOF synthesis are not prevalent in the literature, its structural features—a rigid phenyl ring, a carboxylate coordinating group, and halogen substituents—make it a highly suitable candidate for the design and synthesis of novel MOFs. By varying the metal ions and reaction conditions, this ligand could potentially form frameworks with unique topologies and chemical properties.

Development of Catalysts or Advanced Materials

The functional materials derived from the coordination of halogenated benzoic acid ligands with metal ions, particularly MOFs, have significant potential as catalysts and advanced materials. The porous and highly structured nature of MOFs provides a well-defined environment for catalytic reactions.

Research has demonstrated that MOFs constructed from benzoic acid derivatives can be effective catalysts. For instance, MOFs synthesized using p-hydroxybenzoic acid as the organic linker have been successfully employed as catalysts for the ring-opening polymerization of ε-caprolactone and δ-valerolactone. rsc.org These materials showed significant recyclability, a key advantage in catalytic applications.

The specific functional groups on the benzoic acid ligand can be used to tune the catalytic activity and selectivity of the MOF. By incorporating a ligand such as this compound, it is possible to create a unique chemical environment within the pores of the MOF. The chloro and fluoro groups can influence interactions with substrates and potentially enhance catalytic performance. This approach allows for the rational design of new catalytic materials for a wide range of chemical transformations.

Table 2: Examples of Benzoic Acid Derivatives in Coordination Chemistry

Ligand Metal(s) Resulting Material/Complex Application
p-Hydroxybenzoic acid Co, Mn, Zn Metal-Organic Frameworks (MOFs) Catalysts for ring-opening polymerization. rsc.org
2-Fluorobenzoic acid Y, Gd, Eu Highly fluorinated rare-earth MOFs Synthesis of fluorinated hexaclusters in MOF structures. mdpi.com
2,4-Bis-(triazol-1-yl)benzoic Acid Cd, Zn 3D Metal-Organic Frameworks Creation of MOFs with diverse coordination modes. nih.gov
(z)-4-((1H-indol-3-yl) methyleneamino)benzoic acid VO(II), Cr(III), Mn(II), Fe(III), Ni(II), Cu(II), Cd(II) Transition Metal Complexes Potential antibacterial agents. chesci.com
4-Dimethylaminobenzoic acid Zn Zinc-based MOF Potential low-toxicity carrier for drug delivery. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
2-Fluoro-4-methylbenzoic acid
4-Chloro-2-fluoro-6-methylbenzoic acid
2-chloro-4-fluorobenzoic acid
Fluoro-substituted anthranilic acids
2-phenyl-4H-3,1-benzoxazin-4-one (bentranil)
5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one ('fluorobentranil')
Sulfonylurea (SU)
2-Chloro-6-fluorobenzaldehyde
2-fluorobenzoic acid
p-hydroxybenzoic acid
ε-caprolactone
δ-valerolactone
2,4-Bis-(triazol-1-yl)benzoic Acid
(z)-4-((1H-indol-3-yl) methyleneamino)benzoic acid

Emerging Research Directions and Future Outlook

Unexplored Reactivity and Novel Functionalization Pathways

The reactivity of 2-chloro-6-fluoro-4-methylbenzoic acid is largely dictated by the interplay of its substituents. The ortho-chloro and fluoro groups create a sterically hindered environment around the carboxylic acid moiety, which can influence its reactivity in predictable and, at times, unexpected ways. While the fundamental reactions of carboxylic acids are well-established, the specific combination of substituents in this molecule presents opportunities for exploring novel transformations.

Future research is likely to focus on leveraging the unique electronic properties of the halogen substituents. The electron-withdrawing nature of both chlorine and fluorine can activate the aromatic ring towards certain types of nucleophilic aromatic substitution (SNAr) reactions, a pathway that remains to be fully explored for this specific compound. researchgate.net The development of catalytic systems that can selectively functionalize the C-H bonds of the aromatic ring, particularly at the positions not occupied by substituents, represents a significant area for future investigation. For instance, transition metal-catalyzed C-H activation could provide a direct route to novel derivatives without the need for pre-functionalized starting materials.

Furthermore, the reactivity of the carboxylic acid group itself, in the context of its sterically demanding ortho-substituents, warrants deeper investigation. While standard esterification and amidation reactions are feasible, exploring more challenging transformations, such as the direct conversion to ketones or other functional groups, could yield valuable synthetic intermediates. The development of novel catalysts that can overcome the steric hindrance and facilitate these transformations will be a key area of research.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for large and diverse compound libraries for drug discovery and materials science has spurred the development of automated synthesis and high-throughput screening (HTS) platforms. nih.govrsc.orgrug.nlnih.gov The integration of this compound and its derivatives into these workflows holds immense promise for accelerating the discovery of new bioactive molecules and materials.

Automated synthesis platforms can be employed to rapidly generate a library of derivatives from this compound. nih.gov By systematically varying the reaction partners for the carboxylic acid group (e.g., a diverse set of alcohols, amines, or other nucleophiles), a large number of esters, amides, and other derivatives can be synthesized in parallel. rsc.org This approach would allow for the efficient exploration of the chemical space around this core scaffold.

Once synthesized, these compound libraries can be subjected to high-throughput screening to identify "hits" with desired biological or material properties. nih.gov For example, screening against a panel of biological targets could uncover novel drug candidates. Similarly, screening for properties such as fluorescence, liquid crystallinity, or catalytic activity could lead to the discovery of new advanced materials. The development of specific HTS assays tailored to the properties of interest will be crucial for the successful implementation of this strategy.

Advanced Characterization Techniques for Dynamic Processes

A thorough understanding of the dynamic processes involving this compound, such as conformational changes and reaction kinetics, is essential for predicting and controlling its behavior. Advanced spectroscopic techniques can provide unprecedented insights into these processes.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques, can be used to elucidate the precise three-dimensional structure of the molecule in solution and to study its interactions with other molecules. mdpi.com Infrared (IR) spectroscopy can provide information about the vibrational modes of the molecule, which can be used to monitor changes in bonding and conformation during a reaction. mdpi.comnih.gov For instance, the study of the related 2-chloro-6-fluorobenzoic acid has utilized FT-IR spectroscopy to characterize its non-planar conformation. mdpi.com

More advanced techniques, such as time-resolved spectroscopy, can be employed to study the kinetics of fast reactions involving this compound. By monitoring the changes in the spectroscopic signal as a function of time, it is possible to determine reaction rates and elucidate reaction mechanisms. These experimental studies, when combined with computational methods, can provide a comprehensive picture of the dynamic behavior of this molecule.

Theoretical Prediction of Novel Reactivity and Molecular Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to model the electronic structure of this compound and to predict its reactivity towards various reagents. mdpi.com

Theoretical studies can be used to explore potential energy surfaces for different reaction pathways, allowing researchers to identify the most likely products and to understand the factors that control the reaction outcome. mdpi.com This information can be invaluable for designing new reactions and for optimizing existing ones. For instance, DFT calculations have been used to investigate the potential energy landscapes of ortho- and di-substituted fluoro- and chloro-benzoic acids, providing insights into the effects of halogen substituents on the structure and properties of these systems. mdpi.com

Furthermore, computational methods can be used to predict the spectroscopic properties of this compound and its derivatives, which can aid in the interpretation of experimental data. By comparing the calculated spectra with the experimentally measured ones, it is possible to confirm the identity of a compound and to gain a deeper understanding of its structure and bonding.

Potential for Derivatization in Supramolecular Chemistry

Supramolecular chemistry, the study of non-covalent interactions between molecules, is a rapidly growing field with applications in areas such as drug delivery, sensing, and materials science. The unique structural features of this compound make it an attractive building block for the construction of novel supramolecular assemblies.

The carboxylic acid group can participate in hydrogen bonding, a key interaction in supramolecular chemistry. nih.gov The halogen atoms can also engage in halogen bonding, another important non-covalent interaction. The combination of these interactions, along with the steric influence of the methyl group, could lead to the formation of highly ordered and functional supramolecular structures.

Conclusion

Summary of Key Methodological and Theoretical Advances

The study of halogenated benzoic acids, including 2-chloro-6-fluoro-4-methylbenzoic acid, has been significantly propelled by a combination of advanced experimental techniques and sophisticated theoretical calculations. Methodologically, the ability to synthesize specific isomers, such as the development of efficient, kilogram-scale preparations for related compounds like 2-chloro-6-methylbenzoic acid, highlights the progress in synthetic organic chemistry. researchgate.net These methods, often involving nucleophilic aromatic substitution or palladium-catalyzed carbonylation, provide a robust framework for accessing a wide range of functionalized benzoic acid derivatives. researchgate.net

A cornerstone of recent advancements lies in the detailed structural elucidation offered by single-crystal X-ray diffraction. Analysis of analogous compounds, such as 2-chloro-6-fluorobenzoic acid, has revealed crucial details about their molecular architecture. nih.gov These studies have quantified the distortion of the benzene (B151609) ring caused by sterically demanding substituents and have precisely characterized the classic hydrogen-bonded carboxylic acid dimers formed in the solid state. nih.gov Such insights into intermolecular interactions, including C–H⋯F forces, are fundamental to understanding and predicting the packing of molecules in crystals, which in turn governs physical properties.

On the theoretical front, Density Functional Theory (DFT) has become an indispensable tool for complementing experimental data. researchgate.net DFT calculations have been successfully employed to investigate the conformational preferences, such as the non-planar arrangement between the carboxyl group and the aromatic ring, and to perform vibrational analyses of related molecules. This synergy between high-resolution spectroscopic methods (FT-IR, FT-Raman) and quantum chemical calculations allows for a rigorous assignment of vibrational modes and a deeper understanding of the electronic structure. researchgate.net These combined methodological and theoretical approaches provide a powerful and comprehensive strategy for characterizing complex organic molecules like this compound.

Prospects for Future Research on this compound and Its Analogs

While foundational knowledge has been established for halogenated benzoic acids, significant opportunities exist for future research on this compound and its analogs. A primary avenue for investigation would be a comprehensive characterization of the title compound itself, including its synthesis, purification, and full spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Raman), cross-validated with theoretical DFT calculations.

Building on this, a detailed single-crystal X-ray diffraction study of this compound is essential. This would not only confirm its precise molecular geometry but also allow for a comparative analysis with its analogs, such as 2-chloro-6-fluorobenzoic acid and 2-chloro-4-methylbenzoic acid, to systematically evaluate the influence of the methyl group on crystal packing and intermolecular interactions. sigmaaldrich.com

The potential of this compound as a building block in medicinal chemistry and materials science remains largely unexplored. Given that various halogenated aromatic acids are precursors to pharmaceuticals and agrochemicals, future work should focus on utilizing this compound as a synthon. Its conversion to derivatives such as esters, amides, and acyl chlorides could yield novel compounds with potential biological activity, for instance, as antifungal agents, a field where many aromatic compounds are active. nih.govwikipedia.orgwikipedia.org

Furthermore, the field of crystal engineering offers exciting prospects. Research into co-crystals of this compound with other active pharmaceutical ingredients or functional co-formers could lead to new solid forms with enhanced properties like solubility or stability. Investigating the halogen bonding and other non-covalent interactions in such systems would provide deeper insights into supramolecular chemistry. The synthesis and study of additional analogs, such as 2-bromo-6-fluoro-4-methylbenzoic acid, would further expand the understanding of structure-property relationships within this class of compounds, paving the way for the rational design of molecules with tailored functionalities. biosynth.com

Q & A

Q. Key Considerations :

  • Use protecting groups (e.g., esters) to prevent side reactions during halogenation .
  • Monitor reaction progress with TLC or HPLC to optimize stoichiometry and temperature .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents). For fluorinated analogs, ¹⁹F NMR is critical .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns. NIST databases provide reference spectra for halogenated compounds .
  • HPLC-PDA : Assess purity (>98%) using reversed-phase columns (C18) with UV detection at 254 nm. Adjust mobile phase (e.g., methanol/water with 0.1% formic acid) for optimal resolution .

Advanced: How do substituent positions influence reactivity in cross-coupling reactions involving this compound?

Methodological Answer:
The positions of chloro, fluoro, and methyl groups dictate electronic and steric effects:

  • Electron-Withdrawing Effects : Fluorine at the 6-position deactivates the ring, directing electrophiles to the 3- or 5-positions. Chlorine at 2-position further enhances electron deficiency, favoring nucleophilic substitution over electrophilic .
  • Steric Hindrance : The 4-methyl group may hinder coupling at adjacent positions. Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to mitigate steric effects .

Q. Experimental Design :

  • Compare Suzuki-Miyaura coupling yields using para-substituted aryl boronic acids to map reactivity trends.
  • DFT calculations predict charge distribution and regioselectivity .

Advanced: What strategies resolve contradictions in spectroscopic data interpretation for halogenated benzoic acids?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguous peaks. For example, ¹H-¹³C HSQC clarifies coupling splits caused by adjacent halogens .
  • Reference Standards : Compare with spectra of structurally similar compounds (e.g., 2-chloro-4-fluorobenzoic acid) from NIST or PubChem .
  • Dynamic NMR : Use variable-temperature studies to distinguish between rotamers and tautomers causing signal splitting .

Advanced: How can computational methods predict bioactivity, and what in vitro models validate these predictions?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Prioritize compounds with high binding affinity .
  • QSAR Modeling : Correlate substituent electronegativity and logP values with cytotoxicity or membrane permeability .
  • Validation :
    • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactoside) .
    • Cell-Based Models : Test antiproliferative activity in cancer cell lines (e.g., HeLa) via MTT assays .

Basic: What are the best practices for purification to achieve high yields?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences. Slow cooling minimizes co-precipitation of impurities .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradients. Monitor fractions by TLC .
  • Prep-HPLC : For trace impurities, employ C18 columns with isocratic elution (acetonitrile/0.1% TFA) .

Advanced: What role does the compound play in studying enzyme inhibition mechanisms?

Methodological Answer:

  • Mechanistic Probes : The compound’s halogen substituents mimic transition-state analogs in enzyme active sites. For example, fluorine’s electronegativity disrupts hydrogen bonding in proteases .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
  • Kinetic Studies : Measure kcat/KM ratios under varying inhibitor concentrations to determine inhibition constants (Ki) .

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